Goniodomin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

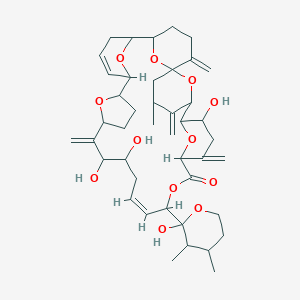

Goniodomin A is a macrolide.

This compound is a natural product found in Alexandrium hiranoi with data available.

Aplicaciones Científicas De Investigación

Toxicological Research

Goniodomin A is primarily recognized for its toxicity, which poses significant risks to marine life and human health. Its mechanism of action involves binding selectively to potassium ions, leading to disruptions in cellular functions. This property has been extensively studied to understand its ecological consequences during algal blooms.

Case Study: Ecotoxicological Impact

- Species Studied : Alexandrium monilatum

- Findings : GDA was linked to fish kills and other marine life mortality during red tides. The toxin's ability to stabilize filamentous forms of actin in cells contributes to its lethal effects on various organisms .

Pharmacological Applications

Despite its toxicity, GDA has shown potential as an antifungal agent. Research indicates that it can inhibit the growth of certain fungi, making it a candidate for developing new antifungal treatments.

Antifungal Activity

- Study : GDA demonstrated significant antifungal properties against pathogenic fungi in vitro.

- Mechanism : It disrupts fungal cell membranes, leading to cell lysis and death .

Environmental Monitoring

The presence of GDA in aquatic environments serves as an indicator of harmful algal blooms (HABs). Monitoring its levels can help predict bloom events and assess their potential impacts on marine ecosystems.

Monitoring Techniques

- Method : High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is employed to quantify GDA levels in water samples.

- Findings : Regular monitoring has revealed seasonal patterns in GDA concentrations correlating with bloom occurrences .

Structural Studies

Understanding the chemical structure of GDA has implications for both its toxicity and potential therapeutic uses. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate its structure.

Structural Insights

- Chemical Structure : GDA is characterized as a polycyclic macrolide with a complex arrangement of cyclic ethers .

- Research Findings : Studies confirm the absolute configuration of GDA, providing insights into its interaction with biological molecules .

Comparative Toxicology

GDA's effects are compared with other marine toxins like saxitoxin and gonyautoxin. These comparisons help establish a broader understanding of phycotoxins' ecological roles and human health risks.

Comparison Table: Marine Toxins

| Toxin | Source | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| This compound | Alexandrium spp. | Potassium ion binding | High |

| Saxitoxin | Alexandrium spp. | Voltage-gated sodium channel blocker | Very High |

| Gonyautoxin | Gymnodinium spp. | Sodium channel blocker | High |

Propiedades

Número CAS |

112923-40-7 |

|---|---|

Fórmula molecular |

C43H60O12 |

Peso molecular |

768.9 g/mol |

Nombre IUPAC |

(19Z)-16,17,27-trihydroxy-21-(2-hydroxy-3,4-dimethyloxan-2-yl)-31-methyl-2,15,25,30-tetramethylidene-22,33,34,35,36,37-hexaoxahexacyclo[27.3.1.11,5.16,10.111,14.124,28]heptatriaconta-8,19-dien-23-one |

InChI |

InChI=1S/C43H60O12/c1-22-18-19-49-43(48,28(22)7)36-13-8-10-29(44)37(46)27(6)31-16-17-34(50-31)32-11-9-12-33(51-32)35-15-14-25(4)42(54-35)21-24(3)26(5)39(55-42)40-30(45)20-23(2)38(53-40)41(47)52-36/h8-9,11,13,22,24,28-40,44-46,48H,2,4-6,10,12,14-21H2,1,3,7H3/b13-8- |

Clave InChI |

UBLDAHNUOSMNHW-JYRVWZFOSA-N |

SMILES |

CC1CCOC(C1C)(C2C=CCC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |

SMILES isomérico |

CC1CCOC(C1C)(C2/C=C\CC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |

SMILES canónico |

CC1CCOC(C1C)(C2C=CCC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |

Sinónimos |

goniodomin A goniodomin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.